N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N6O3/c16-12-6-5-11(7-13(12)17)22-14(19-20-21-22)8-18-15(24)9-1-3-10(4-2-9)23(25)26/h1-7H,8H2,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBINXELHICFXSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.
Introduction of the Difluorophenyl Group: This step involves the substitution reaction where a difluorophenyl group is introduced to the tetrazole ring.
Formation of the Nitrobenzamide Moiety: The nitrobenzamide group is synthesized separately and then coupled with the tetrazole derivative through an amide bond formation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and the nitrobenzamide moiety are key functional groups that contribute to its binding affinity and specificity. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrazole-Containing Angiotensin II Receptor Blockers (ARBs)
Compounds like losartan , valsartan , and irbesartan () share the tetrazole moiety, which mimics carboxylic acid in binding to the angiotensin II receptor. Key differences include:
- Substituent Variations : The target compound features a nitrobenzamide group instead of the biphenyl or imidazole scaffolds in ARBs.
- Fluorination: The 3,4-difluorophenyl group in the target compound contrasts with ARBs’ non-fluorinated or monofluorinated aryl groups. Fluorination may enhance metabolic resistance compared to ARBs like losartan .
Table 1: Structural and Functional Comparison with ARBs
Triazole and Tetrazole Derivatives with Antimicrobial Activity
Compounds such as N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides () share structural motifs with the target compound:
- Nitrobenzamide Backbone : Both classes feature nitro-substituted benzamides, which may confer antimicrobial activity via electron-withdrawing effects.
- Heterocyclic Linkers : The target compound uses a tetrazole ring, while compounds employ 1,2,3-triazole. Tetrazoles generally exhibit higher metabolic stability than triazoles .
Table 2: Antimicrobial Activity Comparison
| Compound Class | Heterocycle | Nitro Group Position | Activity Against E. coli | Reference |
|---|---|---|---|---|
| Target Compound | Tetrazole | Para (4-nitro) | Not reported | |
| Derivatives | Triazole | Ortho (2-nitro) | Moderate (e.g., 10a–10i) |
Sulfonamide and Triazole-Based Pesticides
Compounds like sulfentrazone and diflufenican () share fluorinated aryl groups but differ in core structure:
- Sulfentrazone: Contains a triazolone ring and sulfonamide group, targeting protoporphyrinogen oxidase (PPO) in plants.
- Target Compound : The nitrobenzamide-tetrazole scaffold lacks the sulfonamide or triazolone moieties, suggesting divergent mechanisms. Fluorination in both classes likely enhances membrane permeability .
Q & A
Q. What are the optimal synthetic routes for N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzamide?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the tetrazole ring by reacting 3,4-difluoroaniline with sodium azide and triethyl orthoformate under acidic conditions .
- Step 2 : Introduction of the nitrobenzamide group via coupling reactions, such as amide bond formation using 4-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography is recommended to achieve >95% purity .
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | NaN₃, HCl, triethyl orthoformate | Ethanol | 80°C, 12h | ~60% |
| 2 | 4-nitrobenzoyl chloride, Et₃N | DMF | RT, 4h | ~70% |
Q. How is the compound characterized structurally?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.5–8.2 ppm for nitrobenzamide) .
- X-ray Crystallography : Resolves 3D conformation, bond angles, and distances critical for understanding biological interactions .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ = 373.27 g/mol) .
Q. What initial biological screenings are recommended for this compound?
- Neuropharmacology : Assess neuroprotective effects via in vitro models (e.g., glutamate-induced neuronal toxicity) .
- Enzyme Inhibition : Test against kinases or proteases using fluorometric assays (e.g., IC₅₀ determination) .
- Antimicrobial Activity : Screen against Gram-positive/negative bacteria (MIC values) .
Advanced Research Questions
Q. How can researchers analyze conflicting bioactivity data across studies?
- Assay Validation : Ensure consistent assay conditions (e.g., pH, temperature, cell lines). For example, neuroprotective effects may vary due to differences in neuronal model systems .
- Structural Analog Comparison : Compare with derivatives lacking fluorine or tetrazole groups to isolate functional group contributions .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., fluorinated analogs showing enhanced binding affinity) .
Q. What strategies improve solubility without compromising bioactivity?
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) at the benzamide or tetrazole positions .
- Prodrug Design : Mask nitro groups with ester linkages to enhance aqueous solubility .
- Co-Solvent Systems : Use DMSO/PBS mixtures for in vitro assays (e.g., 10% DMSO for 1 mM stock solutions) .
Q. What are the reaction mechanisms for key transformations involving the tetrazole ring?
- Oxidation : Nitrobenzamide groups can be reduced to amines using LiAlH₄, altering electronic properties for SAR studies .
- Substitution Reactions : The tetrazole’s methyl group undergoes nucleophilic substitution with thiols or amines under basic conditions .
- Hydrolysis : Acidic cleavage of the tetrazole ring requires concentrated HCl at elevated temperatures (e.g., 100°C, 6h) .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Variable Substituents : Modify fluorine positions (3,4 vs. 2,4) or replace nitro with cyano/carboxyl groups .
- QSAR Modeling : Use computational tools (e.g., Schrödinger Suite) to correlate substituent electronic parameters (Hammett σ) with bioactivity .
- Pharmacophore Mapping : Identify critical interactions (e.g., tetrazole as a hydrogen bond acceptor) using docking simulations .
Q. How to resolve purification challenges for intermediates?
- HPLC Optimization : Use C18 columns with acetonitrile/water gradients (e.g., 30–70% ACN over 20 min) .
- Alternative Solvents : Replace DMF with ethyl acetate for better crystallization .
- Chelation Traps : Add EDTA to remove metal impurities during amide coupling steps .
Data Contradiction Analysis Example
Scenario : A study reports neuroprotective activity (EC₅₀ = 10 µM), while another shows no effect at 50 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
